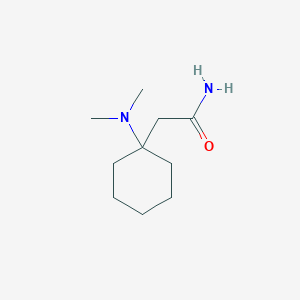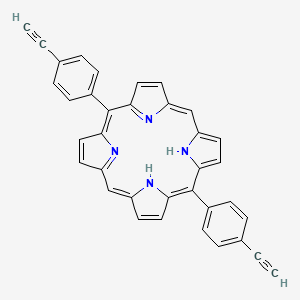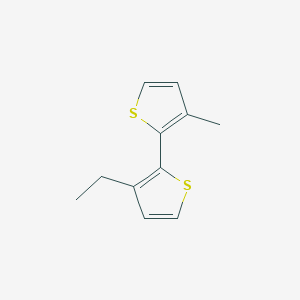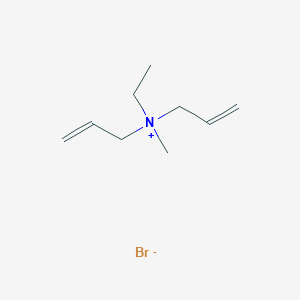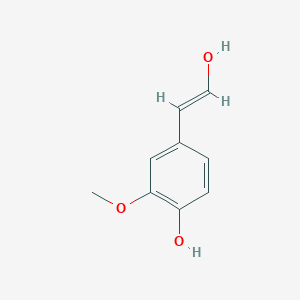
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyvinyl group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with acetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the hydroxyvinyl group is introduced at the para position relative to the methoxy group.
Starting Materials: 2-methoxyphenol, acetaldehyde
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form a carbonyl group.
Reduction: The hydroxyvinyl group can be reduced to form an ethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride).
Major Products
Oxidation: Formation of (E)-4-(2-Oxoethyl)-2-methoxyphenol.
Reduction: Formation of (E)-4-(2-Ethyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyacetophenone: Similar structure but with an acetyl group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxyvinyl group.
Uniqueness
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical and biological properties. This group allows for specific reactions and interactions that are not possible with the other similar compounds listed above.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+ |
InChI-Schlüssel |
MGRQLSWDIFMJGV-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


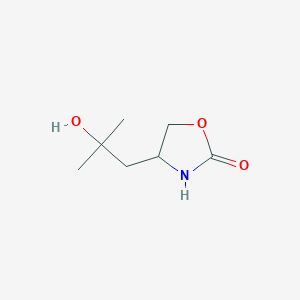
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
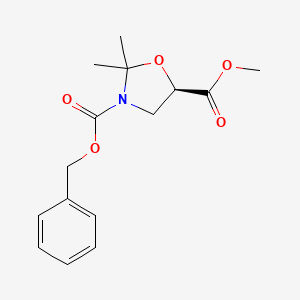

![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
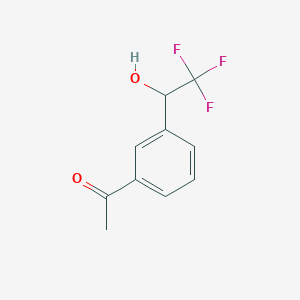
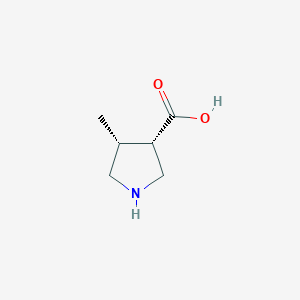

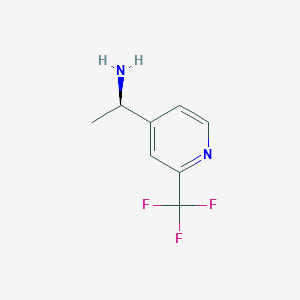
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
